molecular formula C12H17F3N4O4S B2593453 2,2,2-trifluoroethyl 4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate CAS No. 1903012-08-7

2,2,2-trifluoroethyl 4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate

Cat. No. B2593453
CAS RN: 1903012-08-7
M. Wt: 370.35
InChI Key: UYHWQLFXCSEIQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-trifluoroethyl 4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate is a useful research compound. Its molecular formula is C12H17F3N4O4S and its molecular weight is 370.35. The purity is usually 95%.
BenchChem offers high-quality 2,2,2-trifluoroethyl 4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,2-trifluoroethyl 4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Lewis Acid Catalysis

Scandium Trifluoromethanesulfonate in Acylation Reactions : Scandium trifluoromethanesulfonate is highlighted for its exceptional catalytic activity in the acylation of alcohols with acid anhydrides or for the esterification of alcohols by carboxylic acids. This catalyst shows promise in facilitating reactions involving complex molecules, including those with similar functional groups to the queried compound (Ishihara et al., 1996).

1,3-Dipolar Cycloadditions

Synthesis and Reactivity of Trifluoropropene Derivatives : Research into 3,3,3-trifluoropropene derivatives, including their synthesis and reactivity in 1,3-dipolar cycloadditions, could inform applications for structurally related compounds. These derivatives facilitate the formation of trifluoromethyl substituted pyrazolines, pyrazoles, and other cyclic compounds, showcasing their utility in synthesizing fluorinated structures (Plancquaert et al., 1996).

Diazotransfer Reagents

Imidazole-1-sulfonyl Azide Hydrochloride : The development of imidazole-1-sulfonyl azide hydrochloride as a diazotransfer reagent exemplifies the potential for generating azides and diazo compounds from primary amines and activated methylene substrates. Its stability and convenience in synthesis may offer parallels for handling and reactivity of related sulfonyl compounds (Goddard-Borger & Stick, 2007).

Organocatalysis

Zwitterionic Molten Salt in Multicomponent Reactions : A study on 4-(1-Imidazolium) butane sulfonate highlights its use as a catalyst for synthesizing substituted imidazoles via multicomponent condensation under solvent-free conditions. This finding suggests the potential for related imidazole derivatives in catalyzing similar reactions (Rahman et al., 2012).

properties

IUPAC Name

2,2,2-trifluoroethyl 4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F3N4O4S/c1-17-7-10(16-9-17)24(21,22)19-4-2-3-18(5-6-19)11(20)23-8-12(13,14)15/h7,9H,2-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHWQLFXCSEIQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)C(=O)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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